2-Amino-4-(2,5-dimethoxyphenyl)butanoic acid
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Overview
Description
(S)-2-AMINO-4-(2,5-DIMETHOXY-PHENYL)-BUTYRIC ACID is a chiral amino acid derivative characterized by the presence of a 2,5-dimethoxyphenyl group attached to the butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-AMINO-4-(2,5-DIMETHOXY-PHENYL)-BUTYRIC ACID typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Addition of Butyric Acid: The amine is reacted with butyric acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amino group, converting it to a secondary or tertiary amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(S)-2-AMINO-4-(2,5-DIMETHOXY-PHENYL)-BUTYRIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as neuroprotective effects or as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-AMINO-4-(2,5-DIMETHOXY-PHENYL)-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a similar aromatic structure.
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Another compound with a 2,5-dimethoxyphenyl group, known for its psychoactive properties.
Uniqueness: (S)-2-AMINO-4-(2,5-DIMETHOXY-PHENYL)-BUTYRIC ACID is unique due to its chiral nature and the presence of both an amino acid and a 2,5-dimethoxyphenyl group. This combination of features makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-9-4-6-11(17-2)8(7-9)3-5-10(13)12(14)15/h4,6-7,10H,3,5,13H2,1-2H3,(H,14,15) |
InChI Key |
AQHHTVHHOWNXAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(C(=O)O)N |
Origin of Product |
United States |
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